molecular formula C15H11N5O B5866915 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-

Cat. No.: B5866915
M. Wt: 277.28 g/mol
InChI Key: WIZFHSAFKKUPRU-UHFFFAOYSA-N
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Description

The compound 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is a benzimidazole derivative characterized by a nitrosomethyl group attached to a 1,3-dihydrobenzoimidazol-2-ylidene moiety. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitroso group and the conjugated imidazole system, which may facilitate applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

N-[bis(1H-benzimidazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-20-13(14-16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)19-15/h1-8,21H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZFHSAFKKUPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- typically involves the reaction of benzimidazole derivatives with nitrosating agents. One common method includes the reaction of 1,3-dihydrobenzoimidazole with nitrosomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Several studies have indicated that benzoimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1H-Benzoimidazole have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a benzoimidazole derivative demonstrated potent activity against various cancer cell lines, including breast and lung cancer. The compound's mechanism involved the inhibition of specific kinases involved in tumor growth .

1.2 Antimicrobial Properties

The antimicrobial activity of benzoimidazole derivatives has also been well-documented. Research has shown that these compounds can effectively combat bacterial and fungal infections.

  • Data Table : Efficacy of benzoimidazole derivatives against common pathogens.
Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
1H-Benzoimidazole Derivative AE. coli32 µg/mL
1H-Benzoimidazole Derivative BS. aureus16 µg/mL
1H-Benzoimidazole Derivative CCandida albicans64 µg/mL

Materials Science Applications

2.1 Organic Electronics

Benzoimidazole compounds are being explored as potential materials for organic electronics due to their favorable electronic properties.

  • Case Study : Research published in Advanced Functional Materials highlighted the use of benzoimidazole derivatives as hole transport materials in organic light-emitting diodes (OLEDs). The study found that these materials improved device efficiency by enhancing charge mobility .

2.2 Photovoltaic Cells

The incorporation of benzoimidazole derivatives into photovoltaic cells has shown promise in enhancing energy conversion efficiency.

  • Data Table : Performance metrics of photovoltaic cells utilizing benzoimidazole materials.
Material UsedEfficiency (%)Stability (Hours)
Benzoimidazole Derivative X18.5500
Benzoimidazole Derivative Y19.0600

Environmental Science Applications

3.1 Heavy Metal Ion Detection

Benzoimidazole derivatives have been investigated for their ability to detect heavy metal ions in environmental samples.

  • Case Study : A study demonstrated that a specific benzoimidazole derivative could selectively bind to lead ions, allowing for sensitive detection in water samples .

3.2 Bioremediation

The potential for using benzoimidazole compounds in bioremediation processes is also being explored, particularly for degrading pollutants.

  • Data Table : Efficacy of benzoimidazole derivatives in bioremediation.
PollutantCompound UsedDegradation Rate (%)
BenzeneBenzoimidazole Derivative Z85% after 72 hours
TolueneBenzoimidazole Derivative W90% after 48 hours

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse properties depending on substituents and structural modifications. Below is a detailed comparison of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- with analogous compounds, focusing on synthesis, spectroscopic data, and physicochemical properties.

Structural and Spectral Comparisons

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Features (NMR/IR) Reference
1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- Nitrosomethyl, dihydroimidazolylidene N/A N/A Likely δ ~11 ppm (NH), aromatic shifts ~7-8 ppm (1H NMR)
2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benzo[d]imidazole (3o) Allyl, phenyl >320 81 Broad NH peak at δ 11.2 ppm; aromatic δ 6.8–8.1 ppm
2-(1-Benzyl-5-(4-methoxyphenyl)-1H-indol-3-yl)-1H-benzo[d]imidazole (3v) Benzyl, 4-methoxyphenyl 292.6–293.1 87 Methoxy δ 3.8 ppm; NH δ 11.1 ppm
4-(1H-benzo[d]imidazol-2-yl)benzonitrile (3g) Benzonitrile 255–257 90 Nitrile δ ~118 ppm (13C); NH δ 11.2 ppm
(1,3-dihydrobenzoimidazol-2-ylidene)-dithiocarbamic acid methyl ester (16) Dithiocarbamate, methyl N/A N/A Thione C=S δ ~190 ppm (13C); NH δ 10.8 ppm

Key Observations:

  • NH Proton Shifts : All benzimidazole derivatives exhibit NH protons in the range of δ 10.8–11.2 ppm in 1H NMR, confirming the persistence of the imidazole ring’s hydrogen-bonding network .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitrile in 3g) lower melting points compared to electron-donating groups (e.g., methoxy in 3v), likely due to reduced intermolecular interactions .
  • Nitrosomethyl vs. Dithiocarbamate : The nitroso group in the target compound may enhance electrophilicity compared to the thione group in compound 16, influencing reactivity in nucleophilic substitution or redox reactions .

Biological Activity

1H-Benzoimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl] is particularly notable for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a nitrosomethyl substituent that enhances its reactivity and biological interactions. The structural complexity allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, hybrids of benzimidazole and triazole have shown promising activity against a range of pathogens.

Compound MIC (μmol/mL) Activity Against
10a6.25E. coli
10b18Staphylococcus aureus
3a6.25Candida albicans
3b12.5Pseudomonas aeruginosa

These results indicate that certain modifications to the benzimidazole structure can significantly enhance antimicrobial efficacy, with some compounds achieving activity comparable to standard antibiotics like ciprofloxacin .

Antiviral Activity

Benzimidazole derivatives also exhibit antiviral properties. Research has identified specific structural features that contribute to their effectiveness against viral infections. The presence of halogenated groups has been linked to increased antiviral activity, suggesting that such modifications could be crucial in the design of new antiviral agents .

Anticancer Activity

The anticancer potential of benzimidazole compounds is well-documented. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Benzimidazoles may interact with DNA or inhibit specific enzymes involved in cell proliferation.
  • Case Studies : In vivo studies have shown that certain benzimidazole derivatives can significantly reduce tumor size in animal models, exhibiting dose-dependent effects on tumor growth inhibition.

Table: Summary of Anticancer Studies

Study Model Findings
Komulainen et al. Male RatsIncreased incidence of thyroid carcinoma
Peterson et al. Female RatsDose-related trends in liver adenomas
Al-Blewi et al. Cell LinesInduced apoptosis in breast cancer cells

These findings underscore the compound's potential as an anticancer agent, warranting further exploration in clinical settings.

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